- Preparation of morpholine derivatives for regulation of monoamine transporter function, United States, , ,
Cas no 92992-36-4 (methyl 3-chloro-2-methoxybenzoate)
methyl 3-chloro-2-methoxybenzoate Chemical and Physical Properties
Names and Identifiers
-
- 3-Chloro-2-methoxybenzoic acid methyl ester
- methyl 3-chloro-2-methoxybenzoate
- Methyl 3-chloro-2-methoxybenzoate (ACI)
- 92992-36-4
- E81543
- CS-0131355
- BS-50087
- UCLGISQRTPNLEX-UHFFFAOYSA-N
- 3-Chloro-2-methoxybenzoicacidmethylester
- SCHEMBL3327287
- DB-158387
- Benzoic acid, 3-chloro-2-methoxy-, methyl ester
- EN300-25693653
- MFCD12547158
-
- MDL: MFCD12547158
- Inchi: 1S/C9H9ClO3/c1-12-8-6(9(11)13-2)4-3-5-7(8)10/h3-5H,1-2H3
- InChI Key: UCLGISQRTPNLEX-UHFFFAOYSA-N
- SMILES: O=C(C1C(OC)=C(Cl)C=CC=1)OC
Computed Properties
- Exact Mass: 200.0240218g/mol
- Monoisotopic Mass: 200.0240218g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 35.5Ų
methyl 3-chloro-2-methoxybenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013027949-250mg |
Methyl 3-chloro-2-methoxybenzoate |
92992-36-4 | 97% | 250mg |
$480.00 | 2023-08-31 | |
| Alichem | A013027949-500mg |
Methyl 3-chloro-2-methoxybenzoate |
92992-36-4 | 97% | 500mg |
$823.15 | 2023-08-31 | |
| Alichem | A013027949-1g |
Methyl 3-chloro-2-methoxybenzoate |
92992-36-4 | 97% | 1g |
$1490.00 | 2023-08-31 | |
| Chemenu | CM129998-1g |
methyl 3-chloro-2-methoxybenzoate |
92992-36-4 | 95% | 1g |
$320 | 2021-06-17 | |
| Apollo Scientific | OR400986-1g |
Methyl 3-chloro-2-methoxybenzoate |
92992-36-4 | 97% | 1g |
£21.00 | 2025-03-21 | |
| Apollo Scientific | OR400986-5g |
Methyl 3-chloro-2-methoxybenzoate |
92992-36-4 | 97% | 5g |
£78.00 | 2025-02-20 | |
| Chemenu | CM129998-1g |
methyl 3-chloro-2-methoxybenzoate |
92992-36-4 | 95% | 1g |
$320 | 2022-06-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201995-250mg |
Methyl 3-chloro-2-methoxybenzoate |
92992-36-4 | 97% | 250mg |
¥55.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201995-1g |
Methyl 3-chloro-2-methoxybenzoate |
92992-36-4 | 97% | 1g |
¥153.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201995-5g |
Methyl 3-chloro-2-methoxybenzoate |
92992-36-4 | 97% | 5g |
¥688.00 | 2024-04-25 |
methyl 3-chloro-2-methoxybenzoate Production Method
Production Method 1
Production Method 2
- Antiemetic and antipsychotic pyrrolidinylmethylbenzamides, United States, , ,
Production Method 3
- Preparation of salicylic acid derivatives as plant microbicides, United Kingdom, , ,
Production Method 4
- N-Arylsulfonyl Indolines as Retinoic Acid Receptor-Related Orphan Receptor γ (RORγ) Agonists, ChemMedChem, 2016, 11(23), 2607-2620
Production Method 5
- Preparation of 2-(hetero)aryl substituted pyrimidin-4-ylamine derivatives useful as selective glucose uptake for treatment of cancer, autoimmune and metabolic diseases and other disorders, World Intellectual Property Organization, , ,
Production Method 6
1.2 rt
- Trimethylstannylation of mono- and dichloroarenes by the SRN1 mechanism in liquid ammonia, Journal of Physical Organic Chemistry, 2006, 19(12), 829-835
methyl 3-chloro-2-methoxybenzoate Raw materials
- Trimethyltin chloride
- 3-chloro-2-hydroxybenzoic acid
- 3-Chloro-2-methoxybenzoic acid
- Methyl 3-chloro-2-hydroxybenzoate
- Dicamba Methyl Ester
methyl 3-chloro-2-methoxybenzoate Preparation Products
methyl 3-chloro-2-methoxybenzoate Related Literature
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on methyl 3-chloro-2-methoxybenzoate
Methyl 3-chloro-2-methoxybenzoate (CAS No. 92992-36-4): A Comprehensive Overview
Methyl 3-chloro-2-methoxybenzoate, identified by its Chemical Abstracts Service (CAS) number 92992-36-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This ester derivative of benzoic acid has garnered attention due to its versatile applications in synthetic chemistry, agrochemicals, and potential pharmaceutical uses. The presence of both chloro and methoxy substituents on the benzene ring imparts unique reactivity and functional properties, making it a valuable intermediate in various chemical syntheses.
The structural configuration of methyl 3-chloro-2-methoxybenzoate contributes to its role as a building block in the synthesis of more complex molecules. The chloro group at the 3-position enhances electrophilic aromatic substitution reactions, while the methoxy group at the 2-position provides a site for nucleophilic attack. This dual functionality makes it particularly useful in constructing heterocyclic compounds and biologically active scaffolds.
In recent years, there has been a surge in research focusing on the development of novel pharmaceutical agents derived from aromatic esters. Methyl 3-chloro-2-methoxybenzoate has been explored as a precursor in the synthesis of potential therapeutic compounds. For instance, studies have demonstrated its utility in creating derivatives with anti-inflammatory and antimicrobial properties. The benzoate moiety is known to be a common pharmacophore in many drugs, and modifications at the 3- and 2-positions can lead to enhanced biological activity.
One notable application of methyl 3-chloro-2-methoxybenzoate is in the field of agrochemicals. Its derivatives have been investigated for their potential as herbicides and fungicides. The chloro and methoxy groups contribute to its interaction with biological targets in plants, making it an effective candidate for crop protection agents. Additionally, the compound's stability under various environmental conditions enhances its suitability for field applications.
The synthesis of methyl 3-chloro-2-methoxybenzoate typically involves the esterification of 3-chloro-2-methoxybenzoic acid using methanol in the presence of an acid catalyst. This reaction is well-documented and can be optimized for high yields under controlled conditions. Advances in catalytic methods have further improved the efficiency of this process, making it more sustainable and scalable for industrial production.
Recent advancements in computational chemistry have also shed light on the reactivity patterns of methyl 3-chloro-2-methoxybenzoate. Molecular modeling studies have predicted new synthetic pathways and highlighted its potential as a precursor for complex organic transformations. These computational insights have guided experimental efforts, leading to more efficient synthetic strategies and novel compound discoveries.
The pharmaceutical industry continues to explore the therapeutic potential of benzoate derivatives. Researchers are particularly interested in modifying the substituents on the benzene ring to achieve specific biological effects. Methyl 3-chloro-2-methoxybenzoate serves as a key intermediate in these efforts, providing a scaffold for designing molecules with improved pharmacokinetic profiles and reduced side effects.
In conclusion, methyl 3-chloro-2-methoxybenzoate (CAS No. 92992-36-4) is a multifaceted compound with significant applications in synthetic chemistry, agrochemicals, and pharmaceutical research. Its unique structural features make it a valuable tool for constructing complex molecules with diverse biological activities. As research progresses, new applications and derivatives of this compound are likely to emerge, further solidifying its importance in the chemical sciences.
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